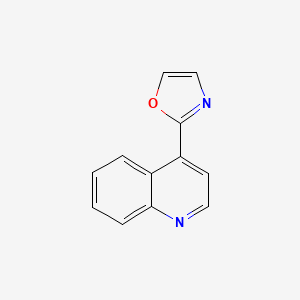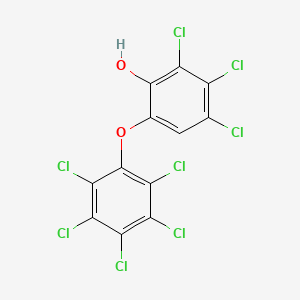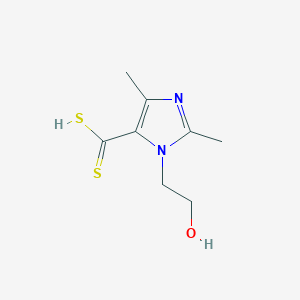
3-Methylbutan-1-ol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutan-1-ol: and phenylcarbamic acid are two distinct chemical compounds. . It is a primary alcohol commonly found in nature and used in various industrial applications. Phenylcarbamic acid, on the other hand, is a derivative of carbamic acid with a phenyl group attached to the nitrogen atom. This compound is less commonly encountered but has significance in certain chemical and pharmaceutical contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol: can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of 3-methylbut-1-ene in the presence of an acid catalyst such as dilute sulfuric acid.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with formaldehyde, followed by hydrolysis.
Phenylcarbamic acid: can be synthesized through the reaction of phenyl isocyanate with water or alcohols. This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 3-Methylbutan-1-ol often involves the fermentation of carbohydrates by yeast, which produces isoamyl alcohol as a byproduct. This method is widely used in the production of alcoholic beverages and flavorings.
Analyse Chemischer Reaktionen
3-Methylbutan-1-ol: undergoes various chemical reactions:
Esterification: It reacts with carboxylic acids in the presence of an acid catalyst to form esters.
Substitution: It can undergo nucleophilic substitution reactions to form alkyl halides.
Phenylcarbamic acid: can undergo hydrolysis to form phenylamine and carbon dioxide. It can also react with alcohols to form carbamate esters.
Wissenschaftliche Forschungsanwendungen
3-Methylbutan-1-ol: has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Phenylcarbamic acid: is used in the synthesis of pharmaceuticals, particularly in the production of certain drugs that require carbamate functional groups.
Wirkmechanismus
The mechanism of action of 3-Methylbutan-1-ol involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolism . The molecular targets and pathways involved include the central nervous system, where it can exert sedative effects.
Phenylcarbamic acid: exerts its effects through the formation of carbamate esters, which can inhibit certain enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the nervous system, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methylbutan-1-ol: can be compared with other alcohols such as:
Methanol: A simpler alcohol with a single carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Butanol: A four-carbon alcohol with similar properties but different applications.
Phenylcarbamic acid: can be compared with other carbamic acid derivatives such as:
Methylcarbamic acid: A simpler derivative with a methyl group.
Ethylcarbamic acid: A derivative with an ethyl group.
Propylcarbamic acid: A derivative with a propyl group.
These comparisons highlight the unique properties and applications of 3-Methylbutan-1-ol and phenylcarbamic acid in various fields.
Eigenschaften
CAS-Nummer |
95469-42-4 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3-methylbutan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C5H12O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5,8H,(H,9,10);5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
XKIGNKOEAUUMIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCO.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)




![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)

![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
